Methyl-3-(4-Methoxyphenyl)benzoat

Übersicht

Beschreibung

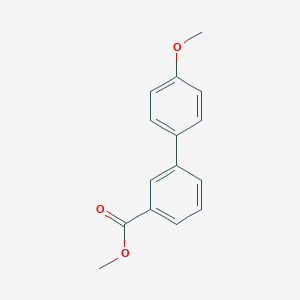

Methyl 3-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is also known by its IUPAC name, methyl 4’-methoxy [1,1’-biphenyl]-3-carboxylate . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

Target of Action

Methyl 3-(4-methoxyphenyl)benzoate is a complex compound with potential antimicrobial activity Similar compounds have been shown to target key functional proteins in bacterial cell division, such as ftsz .

Mode of Action

It’s known that benzimidazole molecules, which share a similar structure, are effective against various strains of microorganisms . They likely interact with their targets, causing changes that inhibit the growth and proliferation of these microorganisms .

Biochemical Pathways

Related compounds have been found to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.

Result of Action

The result of the action of Methyl 3-(4-methoxyphenyl)benzoate is likely the inhibition of growth and proliferation of certain microorganisms, given its potential antimicrobial activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild conditions.

Industrial Production Methods

In industrial settings, the production of methyl 3-(4-methoxyphenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the ester group can produce 3-(4-methoxyphenyl)benzyl alcohol.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(4-methoxyphenyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-methoxybenzoate: Lacks the biphenyl structure, resulting in different chemical and physical properties.

Methyl 3-(4-hydroxyphenyl)benzoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

Methyl 3-(4-chlorophenyl)benzoate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and affect its biological properties.

These comparisons highlight the unique structural features and reactivity of methyl 3-(4-methoxyphenyl)benzoate, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Methyl 3-(4-methoxyphenyl)benzoate, a compound with the chemical formula C16H16O3, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant studies that highlight its efficacy against various microorganisms.

Chemical Structure and Properties

Methyl 3-(4-methoxyphenyl)benzoate is an ester formed from the reaction of benzoic acid and 4-methoxyphenol. The presence of the methoxy group significantly influences its chemical reactivity and biological properties.

Target of Action

Methyl 3-(4-methoxyphenyl)benzoate exhibits potential antimicrobial activity . Similar compounds, particularly benzimidazole derivatives, have shown effectiveness against various strains of microorganisms by interfering with bacterial cell division and inhibiting growth and proliferation.

Mode of Action

The compound's action likely involves disruption of cellular processes in target microorganisms. For instance, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death .

Antimicrobial Properties

Research indicates that methyl 3-(4-methoxyphenyl)benzoate possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these studies are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial activity of Methyl 3-(4-methoxyphenyl)benzoate

Anti-inflammatory Effects

In addition to its antimicrobial activity, methyl 3-(4-methoxyphenyl)benzoate has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that methyl 3-(4-methoxyphenyl)benzoate exhibited higher potency against Escherichia coli compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .

- In Vivo Studies : Animal models have been used to evaluate the safety and efficacy of this compound. One study demonstrated that treatment with methyl 3-(4-methoxyphenyl)benzoate reduced bacterial load in infected mice without significant toxicity .

- Synergistic Effects : Research has also explored the synergistic effects of methyl 3-(4-methoxyphenyl)benzoate when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains, highlighting its potential role in combination therapies .

Applications in Medicine and Industry

Methyl 3-(4-methoxyphenyl)benzoate is being explored for various applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory conditions.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing other biologically active molecules, contributing to the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 3-(4-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVVUWOQDFAFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358358 | |

| Record name | methyl 3-(4-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-68-6 | |

| Record name | methyl 3-(4-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.